molecular formula C20H15FN2OS B12268820 2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile

2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B12268820
M. Wt: 350.4 g/mol
InChI Key: OOQOHELNHVZTBI-UHFFFAOYSA-N
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Description

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE is an organic compound that features a pyridine ring substituted with fluorophenyl, methoxyphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Sulfur Introduction: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under basic conditions.

    Carbonitrile Formation: The carbonitrile group is typically introduced through a cyanation reaction, using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups enhance its binding affinity to certain receptors or enzymes, while the sulfanyl group can participate in redox reactions. The carbonitrile group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE
  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE

Uniqueness

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C20H15FN2OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H15FN2OS/c1-24-18-9-4-15(5-10-18)19-11-6-16(12-22)20(23-19)25-13-14-2-7-17(21)8-3-14/h2-11H,13H2,1H3

InChI Key

OOQOHELNHVZTBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)F

Origin of Product

United States

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